2-hydroxy-4-(phenylsulfonamido)benzoic acid

Übersicht

Beschreibung

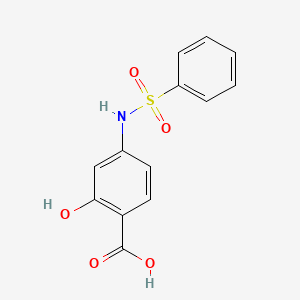

2-Hydroxy-4-(phenylsulfonamido)benzoic acid is an organic compound with the molecular formula C13H11NO5S and a molecular weight of 293.30 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, a phenylsulfonamido group, and a benzoic acid moiety. It is used primarily in research settings and has various applications in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(phenylsulfonamido)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Substitution Reactions

The hydroxyl group at position 2 undergoes nucleophilic substitution under acidic or basic conditions. Common reagents include:

-

Phosphorus tribromide (PBr₃) for bromination

-

Alkyl/aryl halides in the presence of bases (e.g., K₂CO₃) for ether formation

A study demonstrated that reaction with 4-chloro-3,5-dimethylphenol under basic conditions yielded ether derivatives with retained sulfonamido functionality (86% yield) .

Oxidation

The hydroxyl group oxidizes to a ketone using agents like KMnO₄ or CrO₃ , forming 2-oxo-4-(phenylsulfonamido)benzoic acid. This reaction is pH-dependent, with optimal yields achieved in acidic media.

Reduction

The sulfonamido group reduces to an amine using LiAlH₄ or NaBH₄ , producing 2-hydroxy-4-(phenylamino)benzoic acid. Catalytic hydrogenation (H₂/Pd-C) also achieves reduction but requires elevated temperatures .

Esterification and Amidation

The carboxylic acid undergoes esterification with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis. Key examples:

Amidation with primary/secondary amines occurs via activation with EDC/HOBt , yielding sulfonamido-containing amides .

Coupling Reactions

The compound participates in Ullmann-type couplings and Suzuki-Miyaura cross-couplings . For instance:

-

Reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives

-

Copper-mediated coupling with terminal alkynes produces alkynylated analogs

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.8) and hydroxyl group (pKa ≈ 10.1) enable pH-dependent solubility:

-

Deprotonation at pH > 10 forms a water-soluble dianion

-

Protonation at pH < 2 enhances lipid membrane permeability

Biological Activity Modulation

Structural modifications alter binding to therapeutic targets. A structure-activity relationship (SAR) study revealed:

Photochemical Reactivity

Under UV light (λ = 350–400 nm), the sulfonamido group undergoes homolytic cleavage , generating phenylsulfonyl radicals. These radicals participate in:

Stability and Degradation

The compound degrades under strong oxidative conditions (e.g., H₂O₂/Fe²⁺) via:

-

Hydroxyl radical attack on the aromatic ring

-

Sulfonamido bond cleavage to yield benzoquinone derivatives

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-(phenylsulfonamido)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 2-hydroxy-4-(phenylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamido groups play a crucial role in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-4-(phenylsulfonamido)benzoic acid can be compared with other similar compounds such as:

2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.

4-Hydroxybenzoic acid: Used as a preservative and in the synthesis of parabens.

2,4-Dihydroxybenzoic acid: Studied for its antioxidant properties.

The uniqueness of this compound lies in the presence of both hydroxyl and sulfonamido groups, which confer distinct chemical and biological properties .

Biologische Aktivität

Overview

2-Hydroxy-4-(phenylsulfonamido)benzoic acid, with the molecular formula C13H11NO5S, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both hydroxyl and sulfonamido functional groups, which contribute to its unique chemical properties and biological effects.

The compound is synthesized through the reaction of 2-hydroxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve the inhibition of bacterial enzyme systems, although specific molecular targets remain to be fully elucidated.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a mechanism similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in treating inflammatory diseases.

Cytotoxicity and Apoptosis Induction

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it has shown significant potency in inducing apoptosis in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin. The compound's action involves the activation of caspase pathways and modulation of Bcl-2 family protein expressions, which are crucial in regulating apoptosis.

Case Studies

- Cytotoxicity Studies : In a study comparing various compounds, this compound was found to induce apoptosis through caspase 3/7 activation, enhancing BAX expression while suppressing Bcl-2 levels significantly (up to 7.75-fold reduction) in treated MCF-7 cells .

- Antimicrobial Efficacy : A series of tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may play a role in inhibiting key enzymes involved in bacterial metabolism.

- Apoptotic Pathways : The hydroxyl group is likely involved in hydrogen bonding with target proteins, facilitating the activation of apoptotic pathways.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Hydroxybenzoic Acid | Anti-inflammatory | 100 |

| 4-Hydroxybenzoic Acid | Antioxidant | 150 |

| This compound | Antimicrobial/Anti-cancer | 0.065 - 0.096 |

Eigenschaften

IUPAC Name |

4-(benzenesulfonamido)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c15-12-8-9(6-7-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAHQONRGRXZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.